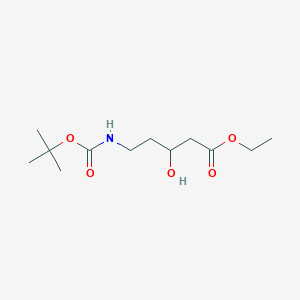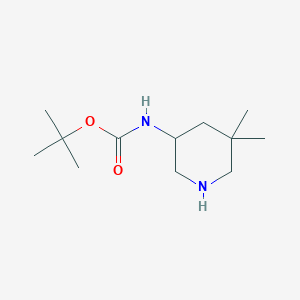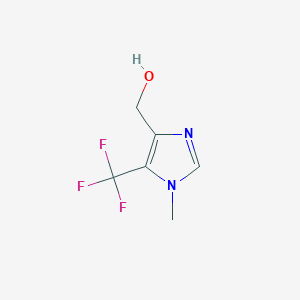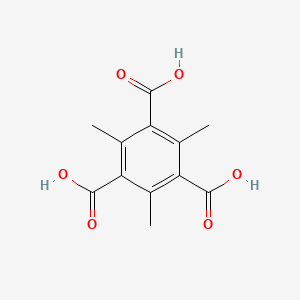![molecular formula C11H21NO4 B3111448 tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate CAS No. 1823995-56-7](/img/structure/B3111448.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Vue d'ensemble
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and stability.
Méthodes De Préparation
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcarbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is isolated through standard purification techniques such as crystallization or distillation .
Analyse Des Réactions Chimiques
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of this compound oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of this compound alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Applications De Recherche Scientifique
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is extensively used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions and the synthesis of complex molecules.
Biological Studies: The compound is used in the synthesis of peptides and proteins, where it helps to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where it aids in the synthesis of drug candidates by protecting reactive amine groups
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate involves the stabilization of reactive intermediates through steric hindrance provided by the tert-butyl groups. The compound acts as an electrophile, facilitating nucleophilic addition reactions. The resonance stabilization of the tert-butoxycarbonyl group also plays a crucial role in its reactivity .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: This compound is similar in structure but lacks the N-methyl group, making it less sterically hindered.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate: This compound has an additional oxoethyl group, which alters its reactivity and applications.
The unique feature of this compound is its combination of steric hindrance and stability, making it an effective protecting group in various chemical syntheses.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRSSKDCUAPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)



![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)



![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)


